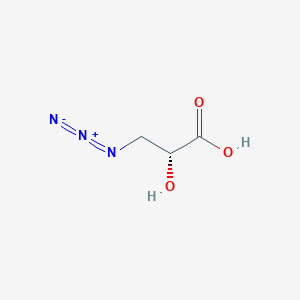
DL-Glutamic acid, N-(dicarboxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Glutamic acid, N-(dicarboxymethyl)-: is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of additional carboxymethyl groups attached to the nitrogen atom of the glutamic acid molecule. It has a molecular formula of C8H11NO8 and a molecular weight of approximately 249.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-Glutamic acid, N-(dicarboxymethyl)- typically involves the reaction of glutamic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of DL-Glutamic acid, N-(dicarboxymethyl)- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: DL-Glutamic acid, N-(dicarboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: DL-Glutamic acid, N-(dicarboxymethyl)- is used in the study of amino acid derivatives and their chemical properties. It serves as a model compound for understanding the behavior of carboxymethylated amino acids in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of modified amino acids in protein structure and function. It is also employed in studies related to enzyme-substrate interactions and metabolic pathways involving glutamic acid derivatives .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive molecules. It is also utilized in the development of novel materials with specific functional properties .
Mecanismo De Acción
The mechanism of action of DL-Glutamic acid, N-(dicarboxymethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The carboxymethyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound can act as an agonist or antagonist depending on the target and the context of its interaction .
Comparación Con Compuestos Similares
L-Glutamic acid: A naturally occurring amino acid with a similar structure but without the carboxymethyl groups.
D-Glutamic acid: The enantiomer of L-Glutamic acid, also lacking the carboxymethyl groups.
N-Methylglutamic acid: A derivative of glutamic acid with a methyl group instead of carboxymethyl groups.
Uniqueness: DL-Glutamic acid, N-(dicarboxymethyl)- is unique due to the presence of carboxymethyl groups, which impart distinct chemical and biological properties. These modifications enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
112174-44-4 |
|---|---|
Fórmula molecular |
C8H11NO8 |
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
2-(dicarboxymethylamino)pentanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-4(11)2-1-3(6(12)13)9-5(7(14)15)8(16)17/h3,5,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
DIWZKTYQKVKILN-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
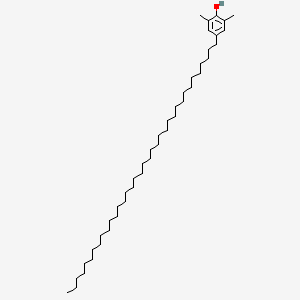
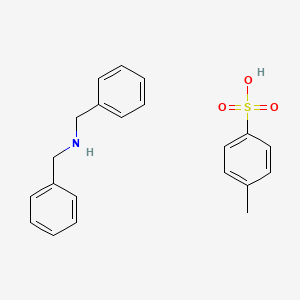
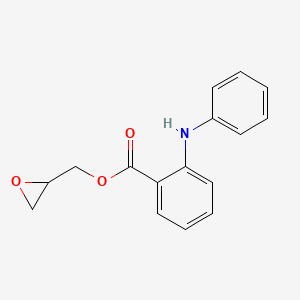

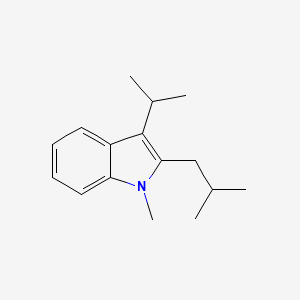

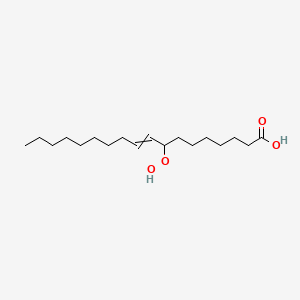

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
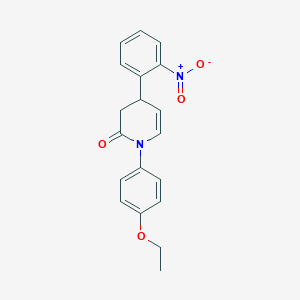
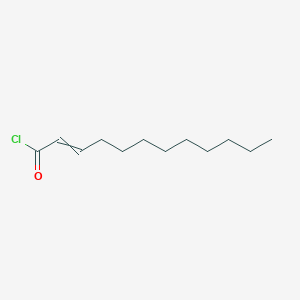
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
